molecular formula C18H19NO3 B12087630 Tert-butyl N-(2-benzoylphenyl)carbamate

Tert-butyl N-(2-benzoylphenyl)carbamate

Cat. No.: B12087630
M. Wt: 297.3 g/mol
InChI Key: JHYKLFQMOHYMDG-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-benzoylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agriculture. This compound is particularly interesting due to its unique structure, which combines a tert-butyl group, a benzoyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-benzoylphenyl)carbamate typically involves the reaction of 2-aminobenzophenone with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-benzoylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-benzoylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-benzoylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-benzoylphenyl)carbamate is unique due to its combination of a tert-butyl group and a benzoyl group, which provides specific steric and electronic properties. These properties make it particularly useful in the synthesis of complex molecules and in applications where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

tert-butyl N-(2-benzoylphenyl)carbamate

InChI

InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19-15-12-8-7-11-14(15)16(20)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21)

InChI Key

JHYKLFQMOHYMDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

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